![molecular formula C28H39N3O2 B10763228 4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763228.png)
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is a complex organic compound characterized by its unique structural features. This compound features a piperazine ring substituted with a prop-2-enyl group and a dimethyl group. Additionally, it contains a benzamide moiety attached to a methoxyphenyl group and diethylamino functionalities, which collectively contribute to its versatile chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide, the process typically involves multiple steps that include protection-deprotection strategies, catalytic hydrogenation, and coupling reactions. A possible synthetic route is outlined below:
Starting Materials: : The synthesis begins with the procurement of appropriate starting materials, such as 2,5-dimethylpiperazine, 3-methoxybenzaldehyde, and N,N-diethylbenzamide.
Formation of the Piperazine Ring: : The piperazine ring can be formed through a cyclization reaction under specific conditions involving heat and a suitable solvent like toluene or DMF.
Substitution Reactions: : The dimethyl and prop-2-enyl groups can be introduced to the piperazine ring via nucleophilic substitution reactions.
Coupling Reaction: : The key coupling reaction involves the condensation of the modified piperazine derivative with 3-methoxybenzaldehyde in the presence of a reducing agent, such as sodium borohydride, to form the corresponding methylene bridge.
Final Assembly: : The final step includes the coupling of the intermediate product with N,N-diethylbenzamide using appropriate amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production often involves optimization of the above synthetic route to ensure scalability, cost-effectiveness, and minimal environmental impact. This may include using flow chemistry techniques, greener solvents, and catalytic systems to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide can undergo various reactions, including:
Oxidation: : Oxidation of the compound may lead to the formation of N-oxides or other oxygenated derivatives.
Reduction: : Reduction reactions, typically using hydrogenation catalysts, could target the carbonyl functionalities within the benzamide moiety.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring or the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like KMnO4 (potassium permanganate) or PCC (pyridinium chlorochromate), reducing agents such as LiAlH4 (lithium aluminum hydride), and catalytic systems for hydrogenation (e.g., Pd/C).
Major Products
Oxidation: : Oxygenated derivatives such as N-oxides.
Reduction: : Alcohols or amines, depending on the reduction conditions.
Substitution: : Various substituted derivatives with altered pharmacological or chemical properties.
科学的研究の応用
Chemistry
In chemistry, 4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is studied for its potential as a synthetic intermediate in complex organic syntheses.
Biology
In biological research, this compound could be explored for its interactions with biological macromolecules, such as proteins and nucleic acids, potentially serving as a probe or a lead compound in drug discovery.
Medicine
The medicinal potential of this compound may lie in its structural resemblance to various pharmacologically active molecules. It could be investigated for its activity against certain diseases or conditions, given its unique pharmacophoric elements.
Industry
In the industrial realm, this compound could find applications in the synthesis of specialty chemicals or as a precursor in the manufacturing of advanced materials.
作用機序
The exact mechanism of action of 4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide would depend on its target application. its interaction with molecular targets often involves binding to specific receptors or enzymes, modulating their activity or stability. This could involve pathways such as signal transduction, enzymatic inhibition, or receptor agonism/antagonism.
類似化合物との比較
Comparing this compound with others, its unique structural features such as the combination of a piperazine ring and benzamide moiety with methoxyphenyl and prop-2-enyl groups, distinguish it from related compounds.
List of Similar Compounds
4-[[(2R,5S)-2,5-dimethylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
4-[[(2S,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
This compound's distinct chemical architecture and reactive potential make it an interesting subject of study across various scientific domains.
特性
分子式 |
C28H39N3O2 |
|---|---|
分子量 |
449.6 g/mol |
IUPAC名 |
4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27?/m0/s1 |
InChIキー |
KQWVAUSXZDRQPZ-QNWUEUMSSA-N |
異性体SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3C[C@@H](N(C[C@H]3C)CC=C)C |
正規SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


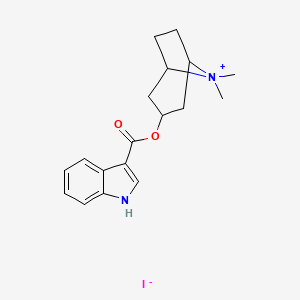
![2-[(4R,6S,7R,9R,10R,11E,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10763166.png)
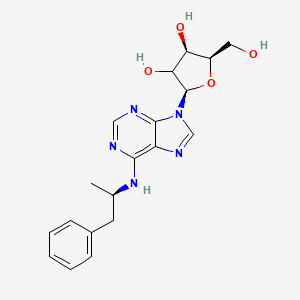
![4-[(R)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763202.png)
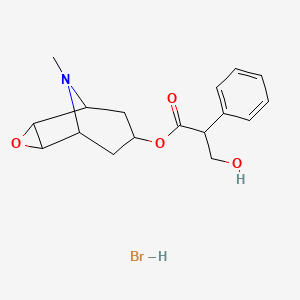
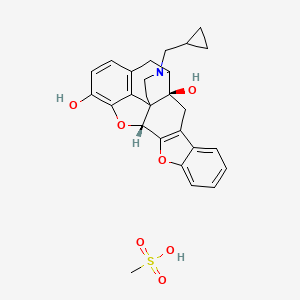
![(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B10763217.png)
![[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B10763236.png)
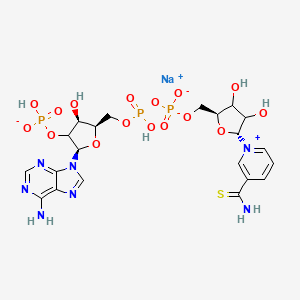
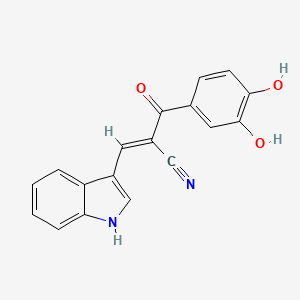
![4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763253.png)
![sodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763258.png)
![(2S)-4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-Dimethylethyl)amino]carbonyl]-1-piperazinecarboxylic acid, phenylmethyl ester](/img/structure/B10763264.png)

